methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of 7-amino-4-methylcoumarin, which is then reacted with various organic halides to form intermediate compounds . These intermediates undergo further reactions, including acetylation and thiazole ring formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized coumarin derivatives .
Scientific Research Applications
Methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential as an anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as:
- Methyl 2-((6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate
- N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride .
Uniqueness
What sets methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate apart is its unique combination of functional groups, which may confer enhanced biological activity and specificity compared to other coumarin derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H15ClN2O6S |
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Molecular Weight |
422.8 g/mol |
IUPAC Name |
methyl 2-[[2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H15ClN2O6S/c1-8-4-15(23)27-12-6-13(11(19)5-10(8)12)26-7-14(22)20-18-21-16(9(2)28-18)17(24)25-3/h4-6H,7H2,1-3H3,(H,20,21,22) |
InChI Key |
QPBDJBVOXXFNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=NC(=C(S3)C)C(=O)OC |
Origin of Product |
United States |
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